molecular formula C15H18N4O B2358198 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034346-06-8

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2358198
CAS No.: 2034346-06-8
M. Wt: 270.336
InChI Key: FIPIHMSXUHTBNY-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method is the click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction to form the triazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the tolyl group can be attached via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the pyrrolidine ring may interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The combination of the triazole and pyrrolidine rings also provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPIHMSXUHTBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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